molecular formula C6H9NO4 B13887601 Butanoic acid, 2-(methoxyimino)-3-oxo-, methyl ester, (Z)-

Butanoic acid, 2-(methoxyimino)-3-oxo-, methyl ester, (Z)-

Cat. No.: B13887601
M. Wt: 159.14 g/mol
InChI Key: MGXLNEQONXBEIA-FNORWQNLSA-N
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Description

Butanoic acid, 2-(methoxyimino)-3-oxo-, methyl ester, (Z)- is a specialized ester derivative of butanoic acid featuring a methoxyimino group at position 2, a ketone group at position 3, and a methyl ester at the terminal carboxyl group. The (Z)-stereochemistry at the methoxyimino moiety distinguishes it from its (E)-isomer.

Properties

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

methyl (2E)-2-methoxyimino-3-oxobutanoate

InChI

InChI=1S/C6H9NO4/c1-4(8)5(7-11-3)6(9)10-2/h1-3H3/b7-5+

InChI Key

MGXLNEQONXBEIA-FNORWQNLSA-N

Isomeric SMILES

CC(=O)/C(=N\OC)/C(=O)OC

Canonical SMILES

CC(=O)C(=NOC)C(=O)OC

Origin of Product

United States

Preparation Methods

Improved Hydrolysis via Hydrogen Halide in Anhydrous Organic Solvent

A more efficient and commercially viable method involves reacting tert-butyl 2-substituted oxyimino-3-oxobutyrate with a hydrogen halide (such as hydrogen chloride) in an anhydrous organic solvent (e.g., methylene chloride or 1,4-dioxane). This method provides high purity and high yield without expensive reagents.

  • Typical conditions:

    • Temperature: 3–6°C
    • Reaction time: 0.5 to 20 hours (preferably 1 to 6 hours)
    • Solvents: methylene chloride, 1,4-dioxane
    • Hydrogen halide: hydrogen chloride gas or solution
  • Example:
    Dissolving 805 g of tert-butyl 2-methoxyimino-3-oxobutyrate in 2.8 L methylene chloride, then introducing 210 g hydrogen chloride at 3–6°C over 8 hours, followed by standing at 5°C for 15 hours, yielded 556 g of 2-methoxyimino-3-oxobutyric acid (95.8% yield).

  • Purification steps include concentration, pH adjustment, solvent extraction, crystallization, and recrystallization.

This method avoids the use of expensive trifluoroacetic acid and improves yield and purity significantly.

Bromination and Halogenation Processes

To functionalize the compound further, especially at the 4-position of the butanoic acid backbone, bromination is performed. This step is crucial for producing intermediates useful in cephalosporin antibiotic synthesis.

Conventional Bromination Issues

  • Use of ether solvents prone to explosion
  • Use of toxic and carcinogenic solvents like carbon tetrachloride and benzene
  • Excess bromine leading to poly-brominated impurities

Improved Bromination Method

An advanced process involves:

  • Reacting tert-butyl 2-methoxyimino-3-oxobutyrate with bromine in the presence of acetyl bromide and a C1-C4 alcohol (methanol or ethanol)
  • Conducting the reaction at low temperatures (-15°C to +15°C, preferably -10°C to +5°C)
  • Using reduced bromine equivalents (0.90 to 1.35 molar equivalents) to minimize impurities
  • Avoiding initiation at higher temperatures, thus reducing side reactions

Typical procedure:

Reagent Amount (example) Role
tert-butyl 2-methoxyimino-3-oxobutyrate 100 g (0.497 moles) Starting material
Acetyl bromide 60 g (0.488 moles, 0.98 eq) Bromination facilitator
Methanol 58 g (1.81 moles, 3.64 eq) Solvent and nucleophile
Bromine solution in ethyl acetate 96 g (1 mole) Brominating agent
  • The mixture is agitated at 5–10°C, then cooled to -6 to -10°C for bromine addition.
  • Post-reaction, the mixture is washed with sodium dithionite solution and brine, followed by pH adjustment and extraction.
  • Crystallization with solvents such as xylene or carbon tetrachloride yields the pure (Z)-isomer with purity >95% and yields around 80–85%.

This method significantly reduces toxic solvent use and improves selectivity for the (Z)-isomer, which is critical for biological activity.

Esterification and Purification

The final methyl ester formation of the compound can be achieved by reacting the acid intermediate with methyl chloroacetate or through transesterification methods. Purification typically involves:

  • Extraction with organic solvents (dichloromethane, ethyl acetate)
  • pH adjustments to separate acid and ester forms
  • Crystallization from appropriate solvents (xylene, o-xylene) to isolate the (Z)-isomer with high purity (>97%)
  • Use of chromatographic techniques if necessary for further purification.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Yield (%) Purity (%) Notes
Hydrolysis of tert-butyl ester Hydrogen chloride in methylene chloride, 3–6°C, 8–15 hrs 86–96 High Avoids expensive acids, scalable commercial method
Bromination Bromine + acetyl bromide + methanol, -10 to +5°C 80–85 >95 Reduced bromine equivalents, safer solvents
Esterification Methyl chloroacetate or transesterification Variable >97 Final step to methyl ester, crystallization needed
Purification Solvent extraction, pH adjustment, crystallization - >97 Isolation of (Z)-isomer critical for activity

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime acids.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Oxime acids.

    Reduction: Amino esters.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Synthesis and Chemical Properties

(Z)-2-(Methoxyimino)-3-oxo-butanoic acid features a methoxyimino group and a keto group, making it a versatile intermediate in organic synthesis. The synthesis of (Z)-2-(Methoxyimino)-3-oxo-butanoic acid can be achieved through several methods, increasing its accessibility for synthetic chemists.

Related Compounds and Structural Similarities

Several compounds share structural similarities with (Z)-2-(Methoxyimino)-3-oxo-butanoic acid. These include:

  • Butanoic acid, 4-chloro-2-(methoxyimino)-: This compound contains a chlorine atom and is used in similar syntheses.
  • (Z)-4-chloro-2-(methoxyimino)-3-oxobutanoic acid: A chlorinated variant with potential for different biological activity.
  • Methyl ester of (Z)-2-(methoxyimino)-3-oxobutanoic: An ester derivative that is more lipophilic and may exhibit different pharmacokinetics.

Role as an Antibiotic Precursor

(Z)-2-(Methoxyimino)-3-oxo-butanoic acid plays a role as an antibiotic precursor. Interaction studies have shown that derivatives of this compound can interact with bacterial enzymes, inhibiting their function and exhibiting antibacterial properties. Further research is needed to elucidate the specific mechanisms of action and potential side effects associated with its use.

Industrial Applications

Methyl butyrate, a related compound, is present in small amounts in several plant products, especially pineapple oil . It can be produced by distillation from essential oils of vegetable origin and is also manufactured on a small scale for use in perfumes and as a food flavoring .

Research and Development

Methyl butyrate has been used in combustion studies as a surrogate fuel for the larger fatty acid methyl esters found in biodiesel . However, due to its short-chain length, it does not reproduce well the negative temperature coefficient (NTC) behavior and early CO2 formation characteristics of real biodiesel fuels, making it an unsuitable surrogate fuel for biodiesel combustion studies .

Mechanism of Action

The mechanism of action of (Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, thereby inhibiting or modulating their activity. The ester group can undergo hydrolysis to release active metabolites that further interact with biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following compounds share structural similarities with the target molecule, differing in substituents, ester groups, or stereochemistry:

Compound Name Molecular Formula Key Functional Groups Configuration Applications/Findings References
Butanoic acid, 2-methyl-3-oxo-, methyl ester C₆H₁₀O₃ 2-methyl, 3-oxo, methyl ester - Intermediate in organic synthesis
(Z)-Butanoic acid, 3-hexenyl ester C₁₀H₁₆O₂ 3-hexenyl ester, (Z)-configuration (Z) Plant volatile; ecological signaling compound
Kresoxim-methyl C₁₈H₁₉NO₄ Methoxyimino, benzene ring - Agricultural fungicide
Butanoic acid, 2-pentenyl ester, (Z)- C₉H₁₆O₂ 2-pentenyl ester, (Z)-configuration (Z) Potential flavor/fragrance ingredient

Key Differences and Implications

Functional Groups: The methoxyimino group in the target compound replaces the 2-methyl group in Butanoic acid, 2-methyl-3-oxo-, methyl ester (). This substitution likely enhances electrophilicity at the oxo position, influencing reactivity in nucleophilic additions. Compared to Kresoxim-methyl (), which contains a methoxyimino group attached to a benzene ring, the target compound’s aliphatic chain may reduce aromatic interactions but increase solubility in nonpolar environments.

Stereochemistry :

  • The (Z)-configuration in the target and (Z)-3-hexenyl ester () affects molecular geometry and intermolecular interactions. For example, (Z)-isomers in plant volatiles exhibit higher volatility and attract specific pollinators or predators, suggesting similar stereochemical effects in the target compound.

Ester Group Variations :

  • Methyl esters (target and ) typically exhibit lower boiling points and higher volatility compared to longer-chain esters like pentenyl or hexenyl derivatives (). This impacts applications in fragrance delivery or agrochemical formulations.

Biological Activity: Kresoxim-methyl’s fungicidal activity () highlights the role of methoxyimino groups in inhibiting mitochondrial respiration in fungi. The target compound’s aliphatic structure may target different biological pathways.

Research Findings and Data

Physicochemical Properties

  • Butanoic acid, 2-methyl-3-oxo-, methyl ester (): Molecular Weight: 130.14 g/mol Boiling Point: ~335°C (predicted) Stability: Prone to keto-enol tautomerism due to the 3-oxo group.
  • (Z)-Butanoic acid, 3-hexenyl ester (): Relative Concentration: 4.99% in mechanically damaged plant tissues, indicating stress-response signaling.

Functional Group Impact on Reactivity

  • Methoxyimino vs. Methyl: The methoxyimino group in the target compound may stabilize intermediates in oxidation reactions compared to methyl-substituted analogs ().
  • 3-Oxo Group : Enhances hydrogen-bonding capacity, affecting solubility and interaction with biological targets ().

Biological Activity

Butanoic acid, 2-(methoxyimino)-3-oxo-, methyl ester, (Z)- is a compound with significant implications in medicinal chemistry, particularly as an intermediate in the synthesis of cephalosporin antibiotics. This article explores its biological activity, synthesis methods, and relevant case studies.

  • Molecular Formula : C5H7NO4
  • Molecular Weight : 145.11 g/mol
  • SMILES Notation : CO\N=C(\C(=O)C)/C(=O)O

Antibacterial Properties

(Z)-2-(Methoxyimino)-3-oxo-butanoic acid has been identified as a precursor in the synthesis of various antibiotics. Studies indicate that its derivatives exhibit antibacterial properties by interacting with bacterial enzymes, inhibiting their function. This mechanism is crucial for developing new antibiotics to combat resistant strains of bacteria.

The specific mechanisms through which (Z)-2-(methoxyimino)-3-oxo-butanoic acid exerts its antibacterial effects are not fully elucidated but are believed to involve:

  • Inhibition of Cell Wall Synthesis : Similar to other β-lactam antibiotics, it may interfere with the synthesis of peptidoglycan, a vital component of bacterial cell walls.
  • Enzyme Inhibition : Interaction with enzymes such as transpeptidases and carboxypeptidases is hypothesized, which are essential for bacterial growth and division .

Synthesis Methods

Several synthetic routes have been established for producing (Z)-2-(methoxyimino)-3-oxo-butanoic acid. These methods emphasize the compound's accessibility for organic chemists and include:

  • Direct Oxidation : Utilizing oxidizing agents to convert suitable precursors into the desired methoxyimino structure.
  • Condensation Reactions : Employing condensation techniques to form the methoxyimino group attached to the butanoic acid backbone.

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaKey Features
Butanoic acid, 4-chloro-2-(methoxyimino)C5H8ClN1O4Contains chlorine; used in similar syntheses
(Z)-4-chloro-2-(methoxyimino)-3-oxobutanoic acidC5H7ClN1O4Chlorinated variant; potential different activity
Methyl ester of (Z)-2-(methoxyimino)-3-oxobutanoicC6H9N1O4More lipophilic; may exhibit varied pharmacokinetics

Case Study 1: Antibiotic Development

A study focused on synthesizing derivatives of (Z)-2-(methoxyimino)-3-oxo-butanoic acid demonstrated promising results against Escherichia coli and Staphylococcus aureus. The derivatives showed varying degrees of inhibition, indicating potential for further development into effective antibiotics.

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of related compounds revealed that modifications to the methoxyimino group significantly affect antibacterial potency. Substituents on the aromatic ring were found to enhance activity against specific bacterial strains .

Q & A

Q. Q1. What are the recommended synthetic routes for preparing (Z)-2-(methoxyimino)-3-oxobutanoic acid methyl ester, and how can reaction conditions be optimized to favor the Z-isomer?

Methodological Answer: The synthesis of α-imino carbonyl esters typically involves oximation of β-keto esters followed by methylation. For example, methyl acetoacetate (CAS 105-45-3) is a precursor for analogous compounds; reacting it with methoxyamine hydrochloride under acidic conditions could yield the target imino ester . To favor the Z-isomer:

  • Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Control temperature (0–5°C) to minimize thermal equilibration between isomers.
  • Monitor reaction progress via TLC or HPLC, referencing retention times of similar compounds (e.g., methyl 3-oxobutanoate, CAS 105-45-3) .
  • Confirm stereochemistry using NOESY NMR to detect spatial proximity between the methoxyimino group and the ester carbonyl .

Q. Q2. How can the Z-configuration of the methoxyimino group be unambiguously determined using spectroscopic techniques?

Methodological Answer:

  • NMR Analysis : Compare 1H^1H and 13C^{13}C NMR chemical shifts with known Z/E isomers of structurally related imino esters (e.g., ethyl 2-(methoxyimino)acetoacetate). The Z-isomer typically shows downfield shifts for protons near the imino group due to steric interactions .
  • NOESY : Detect nuclear Overhauser effects between the methoxyimino OCH3_3 and the ester methyl group, confirming spatial proximity in the Z-form .
  • IR Spectroscopy : The C=N stretch (~1600 cm1^{-1}) and carbonyl vibrations (~1700 cm1^{-1}) can differentiate tautomeric forms, though this requires comparison with reference data .

Q. Q3. What are the key challenges in characterizing the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Degradation Studies : Conduct accelerated stability testing by dissolving the compound in buffered solutions (pH 3–9) and monitoring hydrolysis via HPLC. For example, methyl acetoacetate (CAS 105-45-3) hydrolyzes rapidly under alkaline conditions, forming acetic acid and methanol .
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Compare with structurally similar esters (e.g., methyl 2-methylacetoacetate, CAS 17094-21-2), which decompose above 150°C .
  • Light Sensitivity : Store samples in amber vials and assess photodegradation using UV-Vis spectroscopy, noting absorbance changes at λ ~270 nm (typical for α,β-unsaturated carbonyl systems) .

Advanced Research Questions

Q. Q4. How does the Z-configuration influence the compound’s reactivity in nucleophilic addition reactions, and what mechanistic insights can be derived from kinetic studies?

Methodological Answer:

  • Kinetic Experiments : Compare reaction rates of Z- and E-isomers with nucleophiles (e.g., Grignard reagents) in THF at controlled temperatures. The Z-isomer may exhibit slower kinetics due to steric hindrance near the imino group.
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to map transition states and activation energies. For example, methyl 3-oxobutanoate (CAS 105-45-3) has well-documented reactivity profiles for benchmarking .
  • Stereochemical Outcomes : Analyze products via chiral HPLC or X-ray crystallography to determine if the Z-configuration induces enantioselectivity in asymmetric syntheses .

Q. Q5. What contradictions exist in reported spectral data for similar α-imino esters, and how can they be resolved for this compound?

Methodological Answer:

  • Data Discrepancies : For example, NIST reports methyl acetoacetate (CAS 105-45-3) with a molecular ion peak at m/z 116, but imino derivatives may show fragmentation patterns shifted by ~30 amu due to the N–O group .
  • Resolution Strategies :
    • Cross-validate using high-resolution mass spectrometry (HRMS) to confirm molecular formula.
    • Compare experimental 13C^{13}C NMR shifts with computed values (e.g., using ACD/Labs or Gaussian).
    • Replicate synthesis and analysis protocols from literature on analogous compounds (e.g., ethyl 2-(methoxyimino)-3-oxovalerate) .

Q. Q6. How can this compound serve as a precursor for synthesizing heterocyclic compounds, and what catalytic systems enhance cyclization efficiency?

Methodological Answer:

  • Cyclization Reactions : React with hydrazines or urea derivatives to form pyrazoles or pyrimidines. For instance, methyl acetoacetate forms pyrazoles upon reaction with hydrazine hydrate at 80°C .
  • Catalytic Optimization : Screen Lewis acids (e.g., ZnCl2_2, Cu(OTf)2_2) to accelerate cyclization. Reference protocols for ethyl 3-oxo esters (CAS 609-14-3) suggest 10 mol% catalyst loading in refluxing ethanol .
  • Green Chemistry Approaches : Explore solvent-free conditions or ionic liquids to improve yields, as demonstrated for similar β-keto esters .

Q. Q7. What computational methods are most effective for predicting the tautomeric equilibrium between the imino and enol forms of this compound?

Methodological Answer:

  • Tautomeric Modeling : Use Gaussian 09 with the SMD solvation model to calculate Gibbs free energy differences between tautomers in solvents like DMSO or water. Compare with methyl 3-oxobutanoate (CAS 105-45-3), which predominantly exists in the keto form .
  • Molecular Dynamics : Simulate tautomerization pathways over 10 ns trajectories to identify transition states and solvent effects.
  • Experimental Validation : Correlate computational results with 1H^1H NMR integration of enol vs. keto proton signals in CDCl3_3 and DMSO-d6_6 .

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